molecular formula C23H22N4O2 B2824049 [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone CAS No. 2319850-24-1

[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone

Cat. No. B2824049
CAS RN: 2319850-24-1
M. Wt: 386.455
InChI Key: ZVGURROKIDUSJZ-UHFFFAOYSA-N
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Description

“[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone” is a chemical compound with the molecular formula C9H16N4 . It is also known as 3-Piperidinamine, 3- (1-methyl-1H-pyrazol-4-yl) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidinamine group attached to a methylpyrazolyl group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 326.5±42.0 °C and a predicted density of 1.27±0.1 g/cm3 . Its pKa value is predicted to be 9.25±0.10 . These properties can influence how the compound behaves in different environments and how it can be manipulated in the laboratory.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Its utility would depend on its physical and chemical properties, as well as its behavior in biological systems .

properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-26-14-19(13-24-26)18-8-5-11-27(15-18)23(28)17-9-10-21-20(12-17)22(29-25-21)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14,18H,5,8,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGURROKIDUSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole

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